molecular formula C21H23N3O4S B2386593 1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 887900-73-4

1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No.: B2386593
CAS No.: 887900-73-4
M. Wt: 413.49
InChI Key: BTLMXSDVZYLBAF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and material science

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Agriculture: It may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants or pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative. This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline core.

    Introduction of the Thiourea Moiety: The quinoline derivative is then reacted with an appropriate isothiocyanate to introduce the thiourea group. This step usually requires mild reaction conditions, such as room temperature or slightly elevated temperatures, and the use of a suitable solvent like dichloromethane or ethanol.

    Methoxylation: The final step involves the methoxylation of the phenyl ring. This can be achieved through the reaction of the intermediate compound with methoxy reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, affecting their function. The quinoline and phenyl rings contribute to the compound’s ability to intercalate into DNA or interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)-3-(2-(quinolin-3-yl)ethyl)thiourea: Lacks the methoxy group on the quinoline ring.

    1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxyquinolin-3-yl)ethyl)thiourea: Lacks the oxo group on the quinoline ring.

    1-(2,5-Dimethoxyphenyl)-3-(2-(2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea: Lacks the methoxy group on the quinoline ring.

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is unique due to the presence of both methoxy and oxo groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-26-15-5-4-13-10-14(20(25)23-17(13)11-15)8-9-22-21(29)24-18-12-16(27-2)6-7-19(18)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H2,22,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLMXSDVZYLBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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